![molecular formula C20H18N8O3S2 B11094100 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11094100.png)
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a tetrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE involves multiple steps:
Synthesis of Benzothiazole Derivative: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Formation of Piperazine Moiety: The piperazine ring is typically introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Introduction of Tetrazole Ring: The tetrazole ring can be synthesized via cyclization reactions involving azides and nitriles under thermal or catalytic conditions.
Chemical Reactions Analysis
1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE undergoes various chemical reactions:
Scientific Research Applications
1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the benzothiazole and tetrazole rings.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE can be compared with other similar compounds:
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole exhibit similar biological activities but differ in their specific applications and potency.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share structural similarities but have different pharmacological profiles.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine are used in different therapeutic areas and have distinct mechanisms of action.
Properties
Molecular Formula |
C20H18N8O3S2 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C20H18N8O3S2/c29-18(13-32-20-22-23-24-27(20)14-4-2-1-3-5-14)25-8-10-26(11-9-25)19-21-16-7-6-15(28(30)31)12-17(16)33-19/h1-7,12H,8-11,13H2 |
InChI Key |
LSIRYQVEARZMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


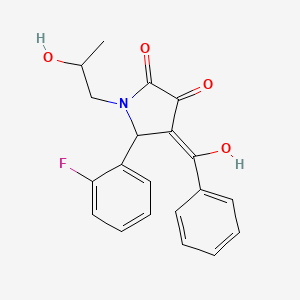
![1H-Pyrimido[4,5-d]pyrimidine-2,4-dione, 7-methyl-1-phenyl-5,5-bistrifluoromethyl-5,8-dihydro-](/img/structure/B11094037.png)
![11-(3-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094039.png)
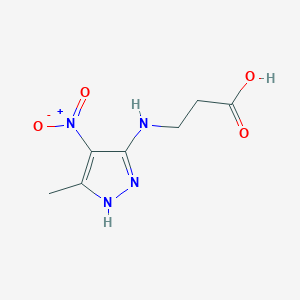
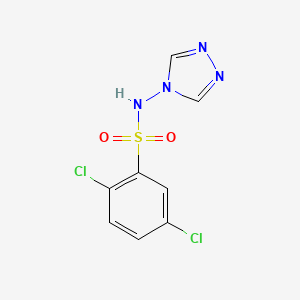
![2-(2-Furyl)-4-{8-[2-(2-furyl)-4-phenyl-1H-imidazol-5-YL]dibenzo[B,D]furan-2-YL}-5-phenyl-1H-imidazole](/img/structure/B11094059.png)
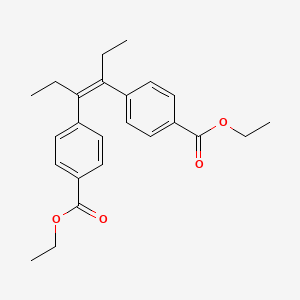
![[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile](/img/structure/B11094072.png)
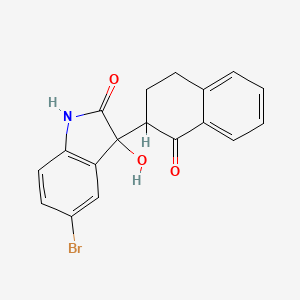
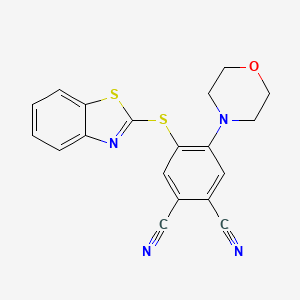
![2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide](/img/structure/B11094089.png)
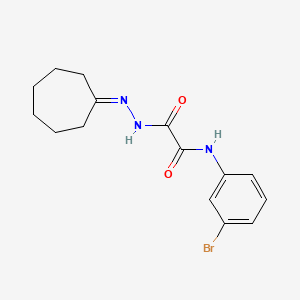
![2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide](/img/structure/B11094108.png)
![(7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11094116.png)
